molecular formula C7H14N2O B1205763 N-Nitrosoheptamethyleneimine CAS No. 20917-49-1

N-Nitrosoheptamethyleneimine

Cat. No.: B1205763
CAS No.: 20917-49-1
M. Wt: 142.2 g/mol
InChI Key: RCFKQVLHWYOSFF-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

N-Nitrosoheptamethyleneimine is a nitrosamine compound with the CAS registry number 20917-49-1 . Its systematic IUPAC name is 1-nitrosoazocane, reflecting an eight-membered azocane ring (C₇H₁₄N₂O) substituted with a nitroso (-N=O) group. Common synonyms include Heptamethylenenitrosamine and N-Nitrosoazacyclooctane, which emphasize its cyclic structure. The SMILES notation (O=NN1CCCCCCC1) and InChI key (RCFKQVLHWYOSFF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

The compound exhibits the following key properties:

  • Molecular weight : 142.20 g/mol.
  • Physical state : Yellow crystalline lumps or powder at room temperature.
  • Melting point : 28°C.
  • Boiling point : Estimated at 259.79°C (rough value).
  • Density : 1.0520 g/cm³ (experimental estimate).
  • Solubility : Miscible with organic solvents (e.g., ethanol, chloroform) but sparingly soluble in water.
  • Stability : Sensitive to light and heat, necessitating storage in cool, dark conditions.
  • Purity : Commercial samples typically exceed 99.0% purity by gas chromatography (GC).
Property Value/Description Source
Molecular Formula C₇H₁₄N₂O
Melting Point 28°C
Boiling Point 259.79°C (estimate)
Density 1.0520 g/cm³
Solubility in Water Limited

Molecular Formula and Structural Features

The molecular formula (C₇H₁₄N₂O) corresponds to a bicyclic structure comprising a seven-membered hydrocarbon ring fused with a nitroso-functionalized nitrogen atom. Key structural aspects include:

  • Azocane backbone : An eight-membered saturated ring with seven methylene (-CH₂-) groups.
  • Nitroso group : The N=O moiety introduces polarity and influences electronic properties.
  • Conformational flexibility : The ring adopts chair-like conformations, affecting reactivity and intermolecular interactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra reveal distinct absorptions for the nitroso group:

  • N=O asymmetric stretch : 1486–1408 cm⁻¹.
  • N=O symmetric stretch : 1346–1265 cm⁻¹.
    Additional peaks near 1106–1052 cm⁻¹ arise from N-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra exhibit two primary absorption bands:

  • π→π* transition : ~230–240 nm.
  • n→π* transition : ~330–350 nm.
    These transitions are characteristic of nitroso compounds and correlate with electronic delocalization in the N=O group.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Protons on the azocane ring resonate between δ 1.2–3.0 ppm (methylene groups), while the nitroso-bearing nitrogen deshields adjacent protons.
  • ¹³C NMR : Carbons adjacent to the nitroso group appear downfield (~δ 50–60 ppm) due to electron-withdrawing effects.

Mass Spectrometry

The molecular ion peak (m/z 142.20) corresponds to the intact molecular formula (C₇H₁₄N₂O). Fragmentation patterns include loss of NO (30 Da) and subsequent ring decomposition.

Technique Key Features Source
IR N=O stretches at 1486–1265 cm⁻¹
UV-Vis Bands at 230–240 nm and 330–350 nm
¹H NMR Methylene protons at δ 1.2–3.0 ppm
Mass Spectrometry Molecular ion at m/z 142.20

Properties

IUPAC Name

1-nitrosoazocane
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InChI

InChI=1S/C7H14N2O/c10-8-9-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKQVLHWYOSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021039
Record name Nitrosoheptamethyleneimine
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Molecular Weight

142.20 g/mol
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Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosoheptamethyleneimine
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CAS No.

20917-49-1
Record name N-Nitrosoheptamethyleneimine
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Record name N-Nitrosoheptamethyleneimine
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Record name Nitrosoheptamethyleneimine
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Record name N-Nitrosoheptamethyleneimine
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Record name N-NITROSOAZACYCLOOCTANE
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Preparation Methods

Reaction Mechanism

The nitrosation proceeds via the interaction of heptamethyleneimine with dinitrogen trioxide (N₂O₃), generated in situ from nitrous acid under acidic conditions. The reaction sequence is as follows:

  • Formation of nitrous acid :

    NaNO2+HClHNO2+NaCl\text{NaNO}_2 + \text{HCl} \rightarrow \text{HNO}_2 + \text{NaCl}
  • Generation of dinitrogen trioxide :

    2HNO2N2O3+H2O2\text{HNO}_2 \leftrightarrow \text{N}_2\text{O}_3 + \text{H}_2\text{O}
  • Nitrosation of heptamethyleneimine :

    C7H14N+N2O3C7H13N2O+NO2\text{C}_7\text{H}_{14}\text{N} + \text{N}_2\text{O}_3 \rightarrow \text{C}_7\text{H}_{13}\text{N}_2\text{O} + \text{NO}_2^-

The reaction rate is proportional to the square of the nitrous acid concentration and peaks at pH 3.4, corresponding to the pKa of nitrous acid. Below this pH, protonation of the amine reduces nucleophilicity, while higher pH values destabilize N₂O₃, slowing the reaction.

Optimization of Reaction Conditions

Key parameters influencing yield and efficiency include:

ParameterOptimal RangeEffect on Reaction
pH 3.0–3.5Maximizes N₂O₃ concentration
Temperature 0–5°CMinimizes side reactions
Molar Ratio 1:1.2 (Amine:HNO₂)Ensures complete nitrosation

The use of chilled aqueous HCl (0.1–1 M) as the solvent suppresses thermal decomposition of intermediates. Post-reaction, the product is extracted using dichloromethane or ethyl acetate and purified via vacuum distillation.

Alternative Nitrosating Agents

While nitrous acid is the most common nitrosating agent, other reagents have been explored for specialized applications:

Alkyl Nitrites

Ethyl or isoamyl nitrites in anhydrous media facilitate nitrosation under milder conditions. For example:

C7H14N+C5H11ONOC7H13N2O+C5H11OH\text{C}7\text{H}{14}\text{N} + \text{C}5\text{H}{11}\text{ONO} \rightarrow \text{C}7\text{H}{13}\text{N}2\text{O} + \text{C}5\text{H}_{11}\text{OH}

This method avoids aqueous acidic conditions, reducing hydrolysis risks.

Nitrogen Oxides

Gaseous NO or NO₂ in non-polar solvents (e.g., hexane) enable nitrosation at elevated pressures. However, this approach requires stringent temperature control to prevent explosive decomposition.

Purification and Stability Considerations

This compound is sensitive to light, heat, and alkaline conditions, which promote decomposition into nitrogen oxides and heptamethyleneimine. Post-synthesis purification steps include:

  • Liquid-liquid extraction : Separation from aqueous residues using corn oil or PEG-300.

  • Vacuum distillation : Boiling point reduction under reduced pressure (e.g., 70–80°C at 0.1 mmHg).

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate eluents for high-purity batches.

Stability is enhanced by storing the compound in amber vials under inert gas (N₂ or Ar) at –20°C, with degradation rates increasing tenfold for every 10°C rise in temperature.

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods:

TechniqueKey DataPurpose
GC-MS m/z 142 (M⁺), 99 (base peak)Purity assessment
¹H NMR δ 3.4 (m, 2H, N–CH₂), 1.5 (m, 10H)Structural confirmation
HPLC Retention time: 8.2 min (C18 column)Quantification

Chemical Reactions Analysis

Types of Reactions

N-Nitrosoheptamethyleneimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .

Scientific Research Applications

Carcinogenicity Studies

Dose-Response Relationships
N-Nitrosoheptamethyleneimine has been extensively studied for its carcinogenic effects in laboratory animals. A pivotal study conducted on F344 rats demonstrated a clear dose-response relationship, where increased concentrations of this compound in drinking water led to a nearly 100% incidence of tumors in the upper gastrointestinal tract. The study varied concentrations from 1.0 to 100 mg/liter over treatment durations ranging from 13 to 100 weeks, revealing that higher doses inversely affected survival times due to tumor development .

Table 1: Tumor Incidence in Rats Exposed to this compound

Dose (mg/liter)Treatment Duration (weeks)Tumor Incidence (%)
1.01320
102550
255080
100100~100

Interaction with Other Carcinogens

Research has indicated that this compound may interact with other carcinogenic agents, such as chrysotile asbestos. In studies involving simultaneous exposure to both substances, researchers observed enhanced tumorigenic effects, suggesting a synergistic relationship that exacerbates lung cancer risk . This interaction highlights the compound's role in multi-factorial carcinogenesis.

Case Study: Combined Effects on Lung Cancer
A study investigating the combined effects of chrysotile asbestos and this compound on rat lungs found that exposure resulted in a significant increase in lung tumors compared to control groups. The findings suggest that the presence of asbestos fibers may facilitate the uptake and metabolism of nitrosamines, leading to increased carcinogenicity .

Environmental and Health Implications

N-Nitroso compounds, including this compound, are also of concern due to their presence in various environmental contexts. They can form through reactions involving nitrates and nitrites found in food and water supplies. Understanding these pathways is crucial for assessing human exposure risks and implementing safety measures.

Table 2: Sources of N-Nitroso Compounds

SourceExamples
Food ProductsProcessed meats, fish products
Water TreatmentContaminated river water
Industrial ProcessesChemical manufacturing

Regulatory Considerations

Due to its high carcinogenic potential, regulatory bodies have established guidelines for monitoring and controlling exposure to nitrosamines like this compound. Continuous research is necessary to refine these regulations based on emerging data regarding exposure levels and health outcomes.

Mechanism of Action

N-Nitrosoheptamethyleneimine exerts its effects through the formation of reactive intermediates that can interact with cellular DNA, leading to mutations and genotoxicity. The compound is metabolized by enzymes in the liver, producing reactive species that can cause DNA damage. This mechanism is similar to other nitrosamines, which are known to be potent carcinogens .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodibutylamine (NDBA)
  • N-Nitrosodiisopropylamine (NDIPA)

Uniqueness

N-Nitrosoheptamethyleneimine is unique due to its specific heptamethyleneimine ring structure, which differentiates it from other nitrosamines. This structural difference can influence its reactivity and biological effects, making it a compound of particular interest in studies related to nitrosamine-induced genotoxicity .

Biological Activity

N-Nitrosoheptamethyleneimine (NHMI) is a member of the N-nitroso compounds (NNCs), which are known for their potent biological activities, particularly their carcinogenic properties. This article delves into the biological activity of NHMI, highlighting its mechanisms of action, toxicological profiles, and relevant case studies.

Overview of this compound

NHMI is a nitrosamine compound with the chemical formula C7_7H14_{14}N2_2O. It is primarily studied for its carcinogenic potential, particularly in animal models. The compound is often evaluated in the context of its metabolic activation and subsequent interactions with cellular macromolecules, leading to DNA damage and tumor formation.

  • Metabolic Activation : NHMI requires metabolic activation to exert its biological effects. This process typically involves cytochrome P450 enzymes, which convert NHMI into reactive intermediates capable of forming DNA adducts through alkylation. These interactions can lead to mutations and ultimately cancer development .
  • DNA Interaction : The primary mechanism by which NHMI induces carcinogenicity is through the formation of DNA and RNA adducts. The alkylation of nucleobases, particularly guanine and thymidine, disrupts normal cellular processes and promotes mutagenesis .
  • Tumor Induction : Studies have shown that NHMI can induce tumors in various animal models, including rats and mice. Tumors have been observed in multiple organs such as the lungs, liver, and esophagus .

Toxicological Profile

The toxicity of NHMI has been extensively studied through various dose-response experiments:

  • Carcinogenicity Studies : In a study involving F344 rats, NHMI was administered at different doses to assess its carcinogenic potential. The results indicated a significant increase in tumor incidence correlating with dose levels .
  • Comparative Analysis : NHMI has been compared with other nitrosamines like N-Nitrosohexamethyleneimine (NHEX) to evaluate similarities in biological activity and carcinogenic potential .

Table 1: Summary of Tumor Induction Studies with NHMI

Study TypeAnimal ModelRoute of AdministrationObserved TumorsReference
Dose-responseF344 RatsOralLung, liver, esophagus
Long-term exposureMiceDrinking waterOropharynx, forestomach
Short-term exposureMiceGavageLung tumors, liver adenomas

Case Studies

A notable case study examined the synergistic effects of NHMI with chrysotile asbestos in inducing pulmonary tumors in rats. This study highlighted how environmental factors could exacerbate the carcinogenic potential of nitrosamines like NHMI .

Another investigation focused on the structure-activity relationship (SAR) among various nitrosamines, including NHMI. The findings suggested that specific structural features contribute significantly to their genotoxicity and carcinogenicity .

Q & A

Basic: What are the standard analytical methods for detecting NHMI in pharmaceutical research, and what are their validation requirements?

To detect NHMI at trace levels, researchers must employ highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their ability to achieve limits of detection (LOD) in the parts-per-billion (ppb) range . Regulatory guidelines, such as those from the EMA and FDA, mandate method validation parameters including specificity, linearity, accuracy, precision, and robustness. For example, methods must distinguish NHMI from co-eluting impurities like dimethylformamide (DMF), which can cause false positives . Additionally, contamination risks during sample preparation (e.g., from solvents or labware) require stringent controls to ensure data integrity .

Basic: How do researchers assess the risk of NHMI formation in drug substances during synthesis or storage?

Risk assessment involves evaluating structural precursors (e.g., secondary amines) and process conditions (e.g., nitrosating agents, acidic pH, or elevated temperatures) that could lead to NHMI formation. A literature review of structurally similar amines and their nitrosation pathways is critical; robust examples with close structural analogs and reaction yield data are prioritized . Batch analysis data from drug substance and product batches, combined with stability studies under stress conditions (e.g., heat, light), are used to model NHMI formation kinetics . Regulatory submissions must include a sameness declaration confirming that recognized authorities (e.g., EMA, FDA) have reviewed the API’s nitrosamine safety profile .

Basic: What toxicological profiles and preclinical models are used to evaluate NHMI's carcinogenic potential?

NHMI exhibits hepatotoxicity and acute pulmonary edema in rodent models. In rats, oral exposure induces zonal hepatitis and lung tumors, as demonstrated in studies where NHMI initiated carcinogenesis in respiratory tissues . Mechanistic studies using isolated rabbit lung cells revealed NHMI’s genotoxic potential via DNA adduct formation . Researchers typically employ dose-response studies in rodents, combined with in vitro assays (e.g., Ames test, micronucleus assay), to characterize its carcinogenicity. However, recent in vitro evidence suggests non-mutagenicity for certain nitrosamines, highlighting the need for comparative analyses .

Advanced: What are the key challenges in validating analytical methods for NHMI quantification, and how can they be mitigated?

Key challenges include:

  • Matrix effects : Complex drug matrices can suppress or enhance ionization in LC-MS, leading to recovery issues. Matrix-matched calibration standards are recommended to improve accuracy .
  • Contamination : Cross-contamination from lab materials (e.g., rubber septa, gloves) or in situ nitrosamine formation during analysis necessitates blank controls and inert sample-handling protocols .
  • Sensitivity : Achieving ppb-level detection requires high-resolution MS systems (e.g., HRAM-MS) and optimized sample enrichment techniques like solid-phase extraction (SPE) .
  • Selectivity : Co-eluting impurities require advanced chromatographic separation (e.g., UPLC) and MRM (multiple reaction monitoring) transitions tailored to NHMI’s fragmentation pattern .

Advanced: How can researchers resolve contradictions between in vitro and in vivo genotoxicity data for NHMI?

Discrepancies may arise due to differences in metabolic activation. For example, in vitro systems lacking liver S9 fraction enzymes might fail to replicate in vivo metabolic pathways that convert NHMI into reactive intermediates. To address this:

  • Use genetically engineered cell lines (e.g., expressing CYP450 enzymes) to mimic metabolic activation .
  • Compare results across multiple assays: Ames test (bacterial), micronucleus (mammalian cells), and transgenic rodent models .
  • Conduct dose-ranging studies to assess threshold effects, as some nitrosamines exhibit non-linear genotoxicity at low concentrations .

Advanced: What methodological considerations are critical for ensuring regulatory compliance in NHMI studies?

  • Limit calculations : NHMI’s Acceptable Intake (AI) must be derived from toxicological data (e.g., TD50 values) and adjusted for patient exposure duration. EMA guidelines require specifying individual and total nitrosamine limits in ppm/ppb .
  • Root-cause analysis : Investigate NHMI formation pathways using Design of Experiments (DoE) to identify critical process parameters (CPPs) .
  • Documentation : Submit batch analysis data, stability studies, and risk assessment reports aligned with EMA Q&A documents and ICH M7(R2) guidelines .
  • Post-market monitoring : Implement continuous monitoring for newly identified nitrosamines not covered in existing guidelines, requiring additional risk-benefit analyses .

Advanced: How do researchers design studies to investigate NHMI's role in co-carcinogenesis with other agents?

Studies often use sequential exposure models. For example:

  • Initiation-promotion assays: NHMI is administered followed by a promoting agent (e.g., benzo(a)pyrene) to assess synergistic effects .
  • Organ-specific models: Intra-tracheal instillation in rodents evaluates NHMI’s potency in lung tissue, complemented by immunohistochemistry to detect proliferative lesions .
  • Omics approaches: Transcriptomic or metabolomic profiling identifies NHMI-induced pathways (e.g., oxidative stress, inflammation) that enhance susceptibility to secondary carcinogens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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